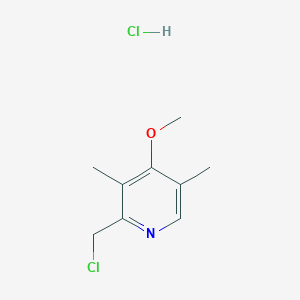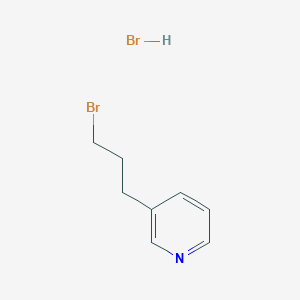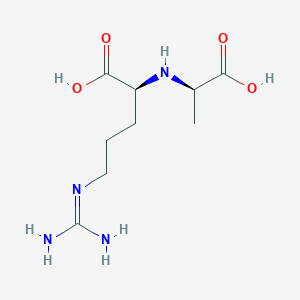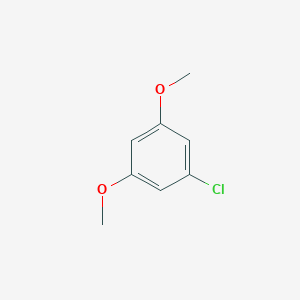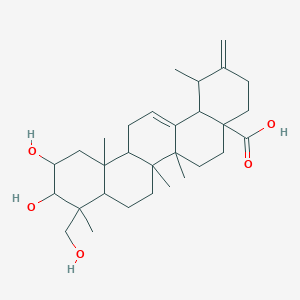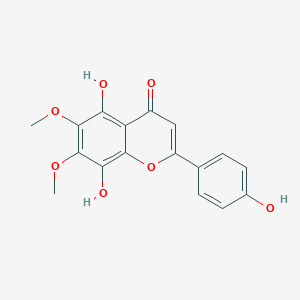
7-Bromo-1-tetralone
概述
描述
7-溴四氢萘酮,也称为7-溴-3,4-二氢-1(2H)-萘酮,是一种有机化合物,分子式为C10H9BrO。它是一种四氢萘酮的溴化衍生物,其特征在于四氢萘酮环的第七位连接着一个溴原子。 该化合物为黄色结晶固体,主要用作各种化学过程中的合成中间体 .
准备方法
合成路线和反应条件
7-溴四氢萘酮可以通过多种方法合成。一种常见的合成路线涉及四氢萘酮的溴化。该反应通常使用溴 (Br2) 作为溴化剂,在乙酸等溶剂的存在下进行。 反应条件通常包括维持 0-5°C 的温度范围,以控制反应速率并防止过溴化 .
工业生产方法
在工业环境中,7-溴四氢萘酮的生产可能涉及连续流动工艺,以确保一致的质量和产量。自动化系统的使用允许精确控制反应参数,例如温度、压力和试剂浓度。 这确保了 7-溴四氢萘酮以更大规模有效生产 .
化学反应分析
反应类型
7-溴四氢萘酮会经历各种化学反应,包括:
取代反应: 通过亲核取代反应,溴原子可以被其他官能团取代。
还原反应: 7-溴四氢萘酮中的羰基可以被还原以形成相应的醇。
氧化反应: 该化合物可以被氧化形成羧酸或其他氧化衍生物
常用试剂和条件
取代反应: 常用试剂包括胺或硫醇等亲核试剂,通常在氢氧化钠 (NaOH) 等碱的存在下进行。
还原反应: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
形成的主要产物
取代反应: 产物包括各种取代的四氢萘酮,具体取决于所使用的亲核试剂。
还原反应: 主要产物是 7-溴-1-四氢萘醇。
科学研究应用
7-溴四氢萘酮作为合成中间体具有多功能性,因此在科学研究中得到广泛应用。其一些应用包括:
化学: 用于合成复杂的有机分子,并作为各种化学反应的构建块。
生物学: 用于研究生化途径,并作为生物活性化合物的先驱。
医学: 用于开发药物,并作为药物合成的中间体。
工业: 应用于生产特种化学品和材料 .
作用机制
7-溴四氢萘酮的作用机制主要涉及它作为合成中间体的作用。它参与各种化学反应,促进更复杂分子的形成。其结构中的溴原子和羰基是关键的官能团,它们会发生转化,从而能够合成多种化合物。 所涉及的分子靶点和途径取决于 7-溴四氢萘酮所用到的具体反应和应用 .
相似化合物的比较
类似化合物
7-溴-1-四氢萘酮: 一种具有类似化学性质的密切相关化合物。
7-硝基-1-四氢萘酮: 四氢萘酮的另一种衍生物,带有硝基而不是溴原子。
7-甲基-1-四氢萘酮: 四氢萘酮的甲基化衍生物。
独特性
7-溴四氢萘酮的独特性在于存在溴原子,它赋予了独特的反应性和化学性质。 这使其成为需要溴化化合物的特定合成应用中宝贵的中间体 .
属性
IUPAC Name |
7-bromo-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVDCGFUUUJCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291328 | |
| Record name | 7-Bromo-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32281-97-3 | |
| Record name | 32281-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Bromo-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-bromo-2-ethyl-5,8-dimethoxy-1-tetralone a useful intermediate in anthracycline synthesis?
A: This specific derivative of 7-bromo-1-tetralone is particularly useful due to its susceptibility to a novel bishydroxylation reaction. This reaction allows for the creation of a specific structure, the AB-ring segment, which is a crucial building block in the synthesis of various anthracyclinones. [, ] Anthracyclinones are aglycones of anthracyclines, lacking the sugar moiety, and serve as key intermediates in the production of these important antibiotics.
Q2: Which specific anthracyclinones can be synthesized using this approach?
A: The research demonstrates the successful utilization of this AB-ring segment derived from 7-bromo-2-ethyl-5,8-dimethoxy-1-tetralone in the synthesis of β-rhodomycinone, β-isorhodomycinone, α2-rhodomycinone, and α-citromycinone. [] This highlights the versatility of this synthetic route in accessing a variety of anthracyclinone structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



